3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride

SuFEx click chemistry hydrolytic stability aqueous bioconjugation

Researchers requiring a bench-stable, dual-handle aryl sulfonyl fluoride for SuFEx click chemistry often face supply inconsistency and the hazard of handling sulfonyl chlorides. This compound solves these challenges by integrating an aqueous-stable -SO₂F electrophile and a cross-coupling-competent -Br on a single ring. • Single reagent replaces two building blocks, enabling sequential SuFEx/Suzuki library synthesis without intermediate purification. • Ambient-temperature shipping and 2-8°C storage eliminate cold-chain complexity and reduce procurement overhead.

Molecular Formula C7H3BrF4O2S
Molecular Weight 307.06 g/mol
Cat. No. B13256740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride
Molecular FormulaC7H3BrF4O2S
Molecular Weight307.06 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1S(=O)(=O)F)Br)C(F)(F)F
InChIInChI=1S/C7H3BrF4O2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H
InChIKeyJRGIBDVHAPGIBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride


3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 1842346-70-6) is a polyfunctional aromatic building block belonging to the sulfonyl fluoride class of sulfur(VI) fluoride exchange (SuFEx) click reagents. With molecular formula C₇H₃BrF₄O₂S and molecular weight 307.06 g·mol⁻¹, the compound integrates three distinct reaction handles—an electrophilic sulfonyl fluoride (–SO₂F) group, a cross-coupling-competent aryl bromide (–Br), and an electron-withdrawing trifluoromethyl (–CF₃) substituent—on a single benzene ring . Sulfonyl fluorides are distinguished from their sulfonyl chloride counterparts by their uniquely balanced stability–reactivity profile: they resist hydrolysis under neutral and mildly acidic aqueous conditions yet undergo highly chemoselective SuFEx coupling with nitrogen, oxygen, and carbon nucleophiles upon activation, making them reagents of choice for applications where sulfonyl chlorides would fail due to premature hydrolysis or competing side reactions [1] [2].

SuFEx-ready –SO₂F for aqueous-compatible coupling with amines/phenols
Ambient bench-stable; no anhydrous handling required
Retained –Br enables orthogonal Pd cross-coupling diversification

Why Substitutes Fail for 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride


3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride cannot be replaced by a generic sulfonyl chloride or a non-brominated sulfonyl fluoride without altering the molecular design outcomes. The corresponding sulfonyl chloride analog (3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, CAS 351003-46-8) is water-sensitive (density 1.835 g·mL⁻¹, flash point 66 °C) and prone to hydrolysis during storage and reaction, whereas the sulfonyl fluoride remains bench-stable under ambient moisture [1]. Removing the bromine substituent—as in 3-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 32466-24-3, MW 228.17)—eliminates a versatile handle for downstream palladium-catalyzed cross-coupling, restricting the compound's utility to simple sulfonylation only . Changing the substitution pattern to ortho- or para-bromo regioisomers (e.g., CAS 2648956-37-8 or CAS 2648956-40-3) further alters the electronic landscape and steric environment at the sulfonyl fluoride center, compromising regiochemical control in subsequent SuFEx reactions . The three key differentiators—(1) installed −SO₂F for aqueous-compatible SuFEx, (2) retained −Br for orthogonal cross-coupling, and (3) fixed 3,5-substitution pattern for predictable electronic tuning—must be present together for the intended procurement value.

Sulfonyl chloride analog (CAS 351003-46-8)
Moisture-sensitive; may hydrolyze during storage, unlike bench-stable sulfonyl fluoride.
Non-brominated analog (CAS 32466-24-3)
Lacks –Br handle; diversification limited to sulfonylation only, removing cross-coupling capability.
Ortho/para-bromo regioisomers
Altered electronic and steric environment may shift SuFEx reactivity and regiochemical control.

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride – Comparative Evidence


Aqueous Stability vs. Sulfonyl Chloride

Sulfonyl fluorides as a class exhibit markedly greater resistance to hydrolysis under neutral and mildly acidic aqueous conditions compared to sulfonyl chlorides. The stability order of sulfonyl halides is well-established: fluorides > chlorides > bromides > iodides [1]. While 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride is designated moisture-sensitive (density 1.835 g·mL⁻¹ at 25 °C, flash point 66 °C, refractive index n20/D 1.5240) and requires anhydrous handling, the corresponding sulfonyl fluoride is characterized by storage recommendations of sealed, dry conditions at 2–8 °C without classification as moisture-sensitive, enabling ambient-temperature shipping without decomposition . This differential stability translates into practical advantages: the sulfonyl fluoride can participate in on-water SuFEx reactions and tolerate aqueous workup procedures that would hydrolyze the chloride analog within minutes [1]. In one comparative study of aliphatic systems, sulfonyl fluorides successfully reacted with functionalized amines where corresponding sulfonyl chlorides gave no measurable product due to competing hydrolysis [2].

Aqueous stability
Class-level
Stable; ambient shipping vs Moisture-sensitive; anhydrous required
Supports aqueous-compatible SuFEx workflow
Class-level stability order; –SO₂F > –SO₂Cl
SuFEx click chemistry hydrolytic stability aqueous bioconjugation

Orthogonal Reactivity: Sequential SuFEx–Cross-Coupling

3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride contains an aryl bromide substituent that is fully orthogonal to the sulfonyl fluoride group under standard SuFEx conditions (amine or phenoxide nucleophiles, room temperature to 40 °C, organic or aqueous solvent) [1]. This orthogonality permits a sequential, two-step diversification strategy: first, SuFEx coupling at –SO₂F to install sulfonamide or sulfonate linkages; second, palladium-catalyzed Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira cross-coupling at C–Br to introduce aryl, amine, or alkyne diversity. The non-brominated analog, 3-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 32466-24-3, MW 228.17), lacks this second diversification handle entirely, limiting the accessible chemical space to sulfonylation alone . The ortho-bromo regioisomer, 2-bromo-3-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 2648956-37-8), places the bromine adjacent to the –SO₂F group, creating steric congestion that can retard Pd-catalyzed oxidative addition at the C–Br bond and potentially compromise SuFEx chemoselectivity through neighboring-group participation [2].

Orthogonal handles
Class-level
2 handles: –SO₂F + –Br vs 1 handle (–SO₂F only)
Enables sequential SuFEx–cross-coupling diversification
Based on documented orthogonal reactivity
orthogonal functionalization Suzuki–Miyaura coupling divergent synthesis

Regiochemical Differentiation: SuFEx Reactivity

The 3-bromo-5-(trifluoromethyl) regiochemical arrangement on the benzene ring delivers a distinct electronic environment at the sulfonyl fluoride sulfur center compared to ortho- and para-substituted regioisomers. The meta-bromo substituent exerts a primarily inductive electron-withdrawing effect (σₘ = +0.39 for Br) without direct resonance conjugation to the –SO₂F group, while the meta-CF₃ group (σₘ = +0.43) provides additional inductive withdrawal [1]. Together, these two meta-oriented electron-withdrawing groups synergistically enhance the electrophilicity of the sulfonyl fluoride sulfur toward nucleophilic attack without introducing the steric shielding present in ortho-substituted analogs [2]. The para-substituted regioisomer, 4-bromo-2-(trifluoromethyl)benzene-1-sulfonyl fluoride, places the bromine para to –SO₂F, enabling resonance donation (σₚ = +0.23 for Br with resonance contribution) that partially attenuates electrophilicity relative to the meta arrangement [1] . For applications requiring maximal SuFEx reactivity coupled with a sterically accessible C–Br cross-coupling site, the 3,5-substitution pattern provides a quantitatively predictable electronic advantage: the combined σₘ values for 3-Br and 5-CF₃ yield a greater net electron-withdrawing effect on the sulfonyl fluoride than is achievable with a single para-substituent or an ortho arrangement that introduces steric penalties [3].

Regiochemical control
Class-level
~5× faster SuFEx
Predicted from Hammett σₘ values (Br/CF₃)
vs. mono-CF₃ analog; experimental validation recommended
regioselectivity Hammett analysis electronic tuning

Physicochemical Properties: Brominated vs. Non-Brominated

The presence of bromine in 3-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride confers measurable physicochemical differences versus the non-brominated parent. The molecular weight increases from 228.17 g·mol⁻¹ (3-(trifluoromethyl)benzene-1-sulfonyl fluoride, CAS 32466-24-3) to 307.06 g·mol⁻¹ . This 78.89 g·mol⁻¹ mass increment, attributable to the bromine substitution, is accompanied by an increase in calculated logP: the non-brominated analog has a predicted logP of approximately 2.3–2.7, whereas bromine substitution (aromatic Br, π ≈ +0.86 per Hansch–Leo fragment constants) adds roughly +0.9 log units, yielding an estimated logP of ≈3.2–3.6 for the target compound [1] . This increased lipophilicity can be advantageous for membrane permeability in cell-based assays but must be weighed against potential solubility limitations. The bromine atom also increases the topological polar surface area (TPSA) contribution minimally (the sulfonyl fluoride group remains the dominant TPSA contributor at ~42 Ų), preserving acceptable drug-likeness parameters while enabling heavy-atom derivatization for crystallographic phasing .

Lipophilicity shift
Context-dependent
logP ~3.5 vs logP ~2.5 (non-Br)
Context for lipophilicity-dependent assay design
Estimated from fragment constants
ADME optimization lipophilicity fragment-based drug discovery

Electron-Deficient Core: Enhanced Electrophilicity

The 1,3,5-trisubstituted benzene core of 3-bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride, bearing two electron-withdrawing groups (3-Br and 5-CF₃) both meta to the sulfonyl fluoride, creates an electron-deficient aromatic system that maximizes the electrophilic character of the –SO₂F sulfur. This stands in contrast to mono-substituted analogs such as 4-(trifluoromethyl)benzene-1-sulfonyl fluoride (CAS 52201-01-1), which carries only one electron-withdrawing group at the para position . The dual meta-electron-withdrawing architecture also differentiates the target compound from analogs with mixed electron-donating or resonance-donating substituents (e.g., 4-methoxybenzenesulfonyl fluoride), which exhibit attenuated SuFEx reactivity due to decreased sulfur electrophilicity [1]. In the context of alkaline hydrolysis studies of para-substituted benzenesulfonyl fluorides, Ciuffarin et al. established a Hammett ρ value of +2.54 for the reaction, confirming the strong dependence of sulfonyl fluoride reactivity on substituent electronic effects [2]. The combined σₘ values of +0.39 (Br) and +0.43 (CF₃) sum to +0.82 [3], predicting a rate acceleration of approximately 10²-fold for the target compound relative to the unsubstituted parent (benzenesulfonyl fluoride) and approximately 5–10-fold relative to the mono-CF₃-substituted analog [2].

Electrophilicity boost
Class-level
~120× vs. parent
Reported Hammett-predicted rate context
ρ = +2.54; Σσₘ = +0.82
electrophilic arene SuFEx kinetics structure–reactivity relationships

Synthetic Utility in Sulfonamide Libraries

Derivatives of the 3-bromo-5-(trifluoromethyl)phenylsulfonyl scaffold, including the pyrrolidine (CAS 951884-59-6), piperidine (CAS 951884-69-8), and morpholine (CAS registry number available via CAS Common Chemistry) sulfonamides, are catalogued in chemical databases as products of nucleophilic attack on the sulfonyl chloride analog [1]. These entries confirm that amines react smoothly with the –SO₂Cl electrophile of this scaffold. The sulfonyl fluoride version (target compound) provides a superior alternative to the sulfonyl chloride for generating identical sulfonamide products: it eliminates competing hydrolysis pathways observed with –SO₂Cl, thereby improving isolated yields and simplifying purification, while retaining the bromide handle for subsequent Pd-mediated diversification [2]. In one demonstrated synthetic route, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (200 mg) was reacted with methylamine (40% aqueous, 96 mg) in 1,4-dioxane (1 mL) to produce the corresponding N-methylsulfonamide; replacement of the sulfonyl chloride with the sulfonyl fluoride would be expected to improve the yield by suppressing the competing hydrolysis to sulfonic acid that consumes starting material under aqueous conditions .

Sulfonamide synthesis
Reported
60–99% yield (analogous)
Supports sulfonamide library preparation
Compared to sulfonyl chloride failures
sulfonamide library medicinal chemistry lead optimization

Application Scenarios for 3-Bromo-5-(trifluoromethyl)benzene-1-sulfonyl fluoride


Medicinal Chemistry Library Synthesis

This compound is ideally suited for building diverse sulfonamide libraries through a two-step divergent strategy: (Step 1) SuFEx coupling of –SO₂F with an array of primary or secondary amines to generate a sulfonamide intermediate under mild, aqueous-compatible conditions; (Step 2) palladium-catalyzed Suzuki–Miyaura cross-coupling at the aryl bromide to introduce aryl or heteroaryl diversity. The aqueous stability of –SO₂F eliminates the need for anhydrous solvents and rigorous exclusion of moisture required for the corresponding sulfonyl chloride [1]. The meta-disposition of –Br and –SO₂F ensures sterically unhindered access to both reactive sites, enabling high conversions in both steps. This workflow replaces two separate building blocks (a sulfonyl chloride and a boronic acid-equipped scaffold) with a single procurement item, reducing supplier management overhead and inventory complexity [2].

Covalent Probe Development

The sulfonyl fluoride warhead is an established electrophilic trap for covalent protein modification, targeting serine, threonine, tyrosine, lysine, and histidine residues in enzyme active sites. The electron-deficient aromatic core of this compound, bearing dual meta-electron-withdrawing groups (Br and CF₃), provides tuned electrophilicity predicted to be approximately 5-fold higher than mono-CF₃-substituted analogs based on Hammett analysis (ρ = +2.54, Σσ = +0.82 vs. +0.54 for 4-CF₃) [1] [2]. This intermediate reactivity level—higher than mono-substituted probes but lower than highly reactive perfluorinated sulfonyl fluorides—balances sufficient target engagement kinetics with reduced off-target labeling from non-specific protein reactivity. The bromine atom further serves as a heavy-atom label for X-ray crystallographic phasing of protein–ligand co-crystal structures, a practical advantage in structural biology campaigns .

Agrochemical Intermediate Manufacturing

The 3-bromo-5-(trifluoromethyl)phenyl scaffold appears in herbicidal sulfonylurea patents, where the bromine and trifluoromethyl substituents contribute to target-site binding affinity, metabolic stability, and environmental persistence profiles [1]. The sulfonyl fluoride version of this scaffold enables large-scale sulfonamide production without the corrosive HCl byproduct generated by sulfonyl chloride aminolysis, reducing reactor corrosion and simplifying waste streams in pilot-plant operations. The documented stability of sulfonyl fluorides toward thermolysis (inert in refluxing aniline) and resistance to adventitious hydrolysis under neutral pH conditions further supports their suitability for scale-up relative to sulfonyl chlorides [2]. Procurement of the pre-formed sulfonyl fluoride eliminates the need for on-site chloride-to-fluoride exchange (which typically requires toxic fluoride sources such as KHF₂ or spray-dried KF), improving process safety and reducing production step count .

SuFEx-Based Polymer Functionalization

Sulfonyl fluorides are emerging building blocks for SuFEx-mediated polymer synthesis and surface modification, where their stability under polymerization conditions (radical, cationic, and thermal) permits incorporation of –SO₂F handles that remain latent until triggered for post-polymerization functionalization [1]. The orthogonal bromide on this compound allows pre-installation of the sulfonyl fluoride moiety onto a polymer backbone or surface, followed by subsequent SuFEx grafting of functional amines, alcohols, or phenols. The meta-substitution pattern minimizes steric interference during polymerization relative to ortho-substituted analogs, while the –CF₃ group confers enhanced thermal stability and altered surface energy to the final material [2]. Procurement for materials applications benefits from the compound's ambient-temperature shipping stability and long shelf life when stored sealed and dry at 2–8 °C .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Dual orthogonal handles (aqueous-stable –SO₂F + –Br)
SuFEx coupling efficiency; cross-coupling conversion
Covalent probe development
Tuned electrophilicity (Br/CF₃ electron withdrawal)
Target engagement vs. off-target labeling
Agrochemical intermediate manufacturing
Process-friendly stability; no corrosive HCl byproduct
Hydrolysis resistance; thermostability
Polymer functionalization
Latent –SO₂F handle; orthogonal –Br
Post-polymerization SuFEx grafting efficiency
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